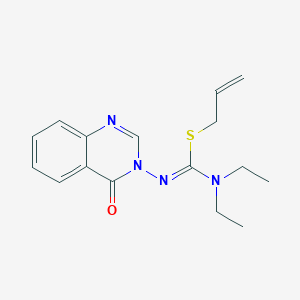![molecular formula C24H19Cl2N5O4 B11519422 2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate](/img/structure/B11519422.png)
2-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl morpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{6-Amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate is a complex organic compound that belongs to the class of pyranopyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a dichlorophenyl group, and a morpholine-4-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Pyrano[2,3-c]pyrazole Core: The initial step involves the condensation of an appropriate aldehyde, malononitrile, and a hydrazine derivative in the presence of a catalyst such as piperidine. This reaction forms the pyrano[2,3-c]pyrazole core.
Introduction of Dichlorophenyl Group: The next step involves the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the pyrano[2,3-c]pyrazole intermediate with a dichlorobenzene derivative under basic conditions.
Morpholine-4-Carboxylate Formation: The final step involves the formation of the morpholine-4-carboxylate moiety. This can be achieved by reacting the intermediate with morpholine and an appropriate carboxylating agent such as ethyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
2-{6-Amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
2-{6-Amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{6-amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole Derivatives: Compounds with similar pyrano[2,3-c]pyrazole cores but different substituents.
Dichlorophenyl Derivatives: Compounds with dichlorophenyl groups but different core structures.
Morpholine-4-Carboxylate Derivatives: Compounds with morpholine-4-carboxylate moieties but different core structures.
Uniqueness
2-{6-Amino-5-cyano-3-phenyl-1H,4H-pyrano[2,3-c]pyrazol-4-yl}-4,6-dichlorophenyl morpholine-4-carboxylate is unique due to its combination of a pyrano[2,3-c]pyrazole core, dichlorophenyl group, and morpholine-4-carboxylate moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C24H19Cl2N5O4 |
|---|---|
Molecular Weight |
512.3 g/mol |
IUPAC Name |
[2-(6-amino-5-cyano-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-4,6-dichlorophenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C24H19Cl2N5O4/c25-14-10-15(21(17(26)11-14)34-24(32)31-6-8-33-9-7-31)18-16(12-27)22(28)35-23-19(18)20(29-30-23)13-4-2-1-3-5-13/h1-5,10-11,18H,6-9,28H2,(H,29,30) |
InChI Key |
FQBTYNBKNZIHBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)OC2=C(C=C(C=C2Cl)Cl)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B11519339.png)
![(2E)-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11519341.png)

![N',N''-{(1,1',6,6',7,7'-Hexahydroxy-5,5'-diisopropyl-3,3'-dimethyl-2,2'-binaphthalene-8,8'-diyl)DI[(E)methylylidene]}dibenzohydrazide](/img/structure/B11519346.png)
![2-({[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11519349.png)
![7-chloro-2-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B11519351.png)
![3,5-dibromo-4-hydroxy-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11519355.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-{[4-(propan-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11519376.png)
![4-bromo-N'-[(4-chlorophenyl)acetyl]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11519377.png)
![2,6-dimethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11519384.png)
![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11519388.png)

![(5E)-5-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11519401.png)
![[3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B11519412.png)
